molecular formula C15H12BN3O2 B13108216 (2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid CAS No. 1036005-64-7

(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid

Cat. No.: B13108216
CAS No.: 1036005-64-7
M. Wt: 277.09 g/mol
InChI Key: SNXCIJXPMLBLNQ-UHFFFAOYSA-N
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Description

(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C15H12BN3O2 and a molecular weight of 277.086 g/mol . This compound is characterized by its unique structure, which includes three pyridine rings and a boronic acid functional group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid typically involves the reaction of 2,6-dipyridin-2-ylpyridine with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various functionalized pyridine derivatives .

Scientific Research Applications

(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of metal-ligand complexes. These complexes can then participate in various catalytic cycles, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dipyridin-2-ylpyridin-4-yl)boronic acid is unique due to its three pyridine rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the formation of metal-ligand complexes and in catalytic applications. Its structure also allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

CAS No.

1036005-64-7

Molecular Formula

C15H12BN3O2

Molecular Weight

277.09 g/mol

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C15H12BN3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10,20-21H

InChI Key

SNXCIJXPMLBLNQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)(O)O

Origin of Product

United States

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